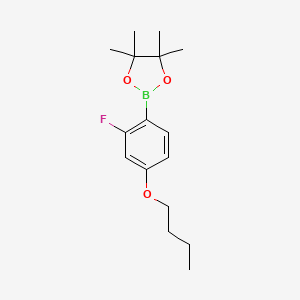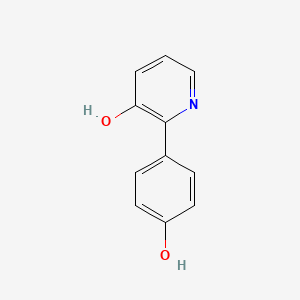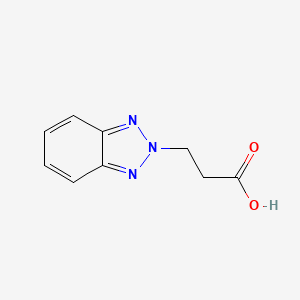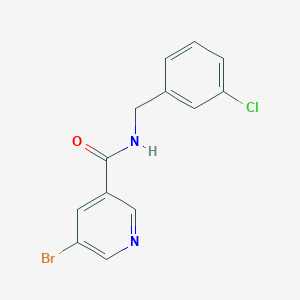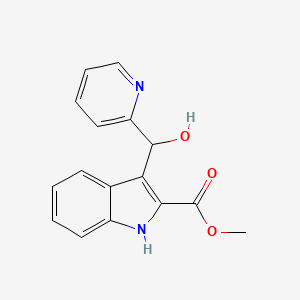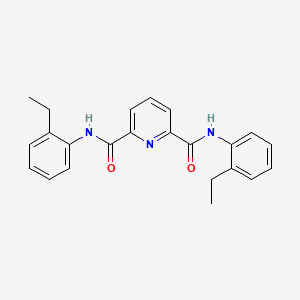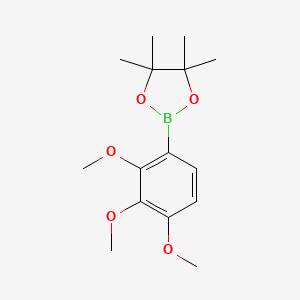
2,3,4-Trimethoxyphenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethoxyphenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C15H23BO5. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is a part of the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the protodeboronation of alkyl boronic esters, which is a crucial step in various biochemical pathways . Paired with a Matteson–CH2–homologation, this allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.
Pharmacokinetics
It’s important to note that the stability of boronic esters can be influenced by environmental factors such as ph .
Result of Action
The compound’s action results in the protodeboronation of alkyl boronic esters . This process has been applied in the synthesis of various complex molecules, demonstrating its utility in organic synthesis .
Action Environment
The action of 2,3,4-Trimethoxyphenylboronic acid, pinacol ester, like other boronic esters, can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be considered when using these compounds for pharmacological purposes .
Safety and Hazards
Direcciones Futuras
The future directions for this compound involve further development of its use in organic synthesis. For instance, the protodeboronation of pinacol boronic esters is an area that needs further development . Additionally, the compound’s use in new transformations, such as the formal anti-Markovnikov alkene hydromethylation, is a promising future direction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4-Trimethoxyphenylboronic acid, pinacol ester can be synthesized through the reaction of 2,3,4-trimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethoxyphenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the coupling reactions.
Solvents: THF, DCM, and ethanol are frequently used as solvents in these reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
2,3,4-Trimethoxyphenylboronic acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
2,3,4-Trimethoxyphenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of boron-containing drugs and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxyphenylboronic acid, pinacol ester: Similar in structure but with a hydroxyl group at the 4-position.
4-Aminophenylboronic acid, pinacol ester: Contains an amino group at the 4-position.
3-Bromomethylphenylboronic acid, pinacol ester: Contains a bromomethyl group at the 3-position.
Uniqueness
2,3,4-Trimethoxyphenylboronic acid, pinacol ester is unique due to its three methoxy groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it provides high yields and selectivity .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4-trimethoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)10-8-9-11(17-5)13(19-7)12(10)18-6/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZNHMFKJRROCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
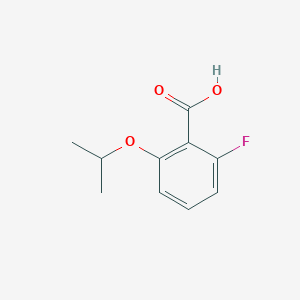
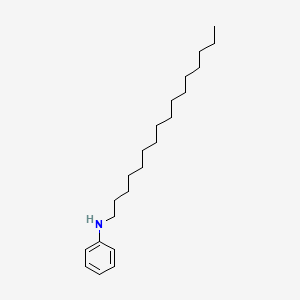
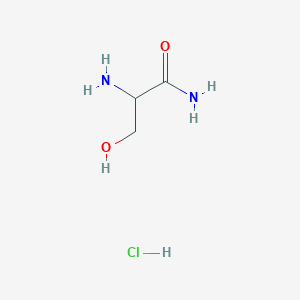
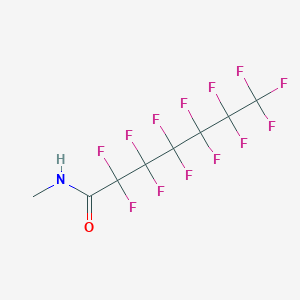
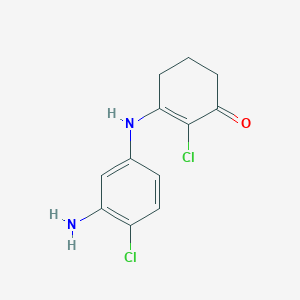
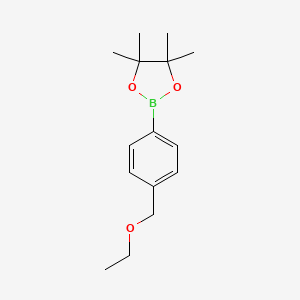
![4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane](/img/structure/B6355327.png)
